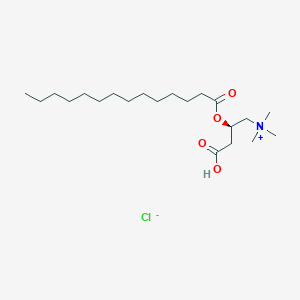

Myristoyl-L-carnitine chloride

描述

属性

IUPAC Name |

[(2R)-3-carboxy-2-tetradecanoyloxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4;/h19H,5-18H2,1-4H3;1H/t19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGWHMYOGIGWDM-FSRHSHDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of Myristoyl-L-carnitine Chloride in Cellular Energy Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl-L-carnitine chloride, a long-chain acylcarnitine, plays a critical role in cellular energy homeostasis. As an ester of L-carnitine and myristic acid, its primary function is to facilitate the transport of myristic acid, a 14-carbon saturated fatty acid, across the inner mitochondrial membrane for subsequent β-oxidation and ATP production. This technical guide provides a comprehensive overview of the core functions of this compound in cellular energy metabolism, detailing its mechanism of action, impact on key metabolic pathways, and its emerging role as a modulator of cellular signaling. This document synthesizes available quantitative data, outlines detailed experimental protocols for its study, and provides visual representations of the associated biochemical pathways and experimental workflows.

Introduction

Cellular energy production is a complex and highly regulated process, with fatty acids serving as a major fuel source, particularly in tissues with high energy demands such as the heart and skeletal muscle. The mitochondrial membrane is impermeable to long-chain fatty acids, necessitating a specialized transport system. L-carnitine and its acylated derivatives are central to this process, acting as carriers for fatty acyl groups into the mitochondrial matrix. This compound is a naturally occurring long-chain acylcarnitine that has garnered significant interest for its role in metabolic health and potential therapeutic applications.[1][2] This guide delves into the technical aspects of this compound's function, providing a resource for researchers and professionals in the field of metabolic research and drug development.

Mechanism of Action: The Carnitine Shuttle

The primary role of this compound in cellular energy metabolism is intrinsically linked to the carnitine shuttle , a multi-enzyme system responsible for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix where β-oxidation occurs.[3][4]

The process can be broken down into three key steps:

-

Activation of Myristic Acid: In the cytoplasm, myristic acid is first activated to its coenzyme A (CoA) derivative, myristoyl-CoA, by the enzyme acyl-CoA synthetase.

-

Formation of Myristoyl-L-carnitine: On the outer mitochondrial membrane, the enzyme Carnitine Palmitoyltransferase I (CPT1) catalyzes the transfer of the myristoyl group from myristoyl-CoA to L-carnitine, forming Myristoyl-L-carnitine.[5] This is the rate-limiting step in long-chain fatty acid oxidation.

-

Translocation and β-oxidation: Myristoyl-L-carnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT) .[3] Once inside the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT2) catalyzes the reverse reaction, transferring the myristoyl group back to CoA to reform myristoyl-CoA and free L-carnitine. The regenerated myristoyl-CoA can then enter the β-oxidation spiral to produce acetyl-CoA, which subsequently fuels the Krebs cycle and oxidative phosphorylation to generate ATP.[6]

Figure 1: The Carnitine Shuttle for Myristic Acid Transport.

Quantitative Impact on Cellular Bioenergetics

While specific quantitative data for this compound is limited in publicly available literature, the effects of L-carnitine supplementation on cellular bioenergetics provide a strong inferential basis. Supplementation with L-carnitine has been shown to increase fatty acid oxidation, leading to measurable changes in oxygen consumption and ATP production.[7][8][9]

| Parameter | Effect of L-carnitine Supplementation | Typical Method of Measurement | Reference |

| Oxygen Consumption Rate (OCR) | Increased mitochondrial respiration. | Seahorse XF Analyzer | [1] |

| ATP Production | Increased ATP levels, particularly under conditions of high fatty acid availability. | Bioluminescence ATP Assay | [10][11] |

| Fatty Acid Oxidation (FAO) | Enhanced rate of β-oxidation of long-chain fatty acids. | Radiolabeled fatty acid assays, Seahorse XF FAO Assay | [12] |

| CPT1 Activity | L-carnitine is a substrate, and its availability can influence enzyme kinetics. | Radiometric or spectrophotometric assays | [13] |

| Gene Expression | May alter the expression of genes involved in fatty acid metabolism, such as CPT1 and CPT2. | qPCR, RNA-seq | [1] |

Role in Cellular Signaling

Emerging evidence suggests that beyond its direct role in fatty acid transport, L-carnitine and its acyl esters can influence key cellular signaling pathways that regulate metabolism, cell growth, and survival. The primary pathways of interest in the context of energy metabolism are the AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (B549165) (mTOR) pathways.

AMP-activated Protein Kinase (AMPK) Signaling

AMPK is a crucial energy sensor that is activated under conditions of low cellular energy (high AMP:ATP ratio).[14] Activation of AMPK promotes catabolic processes that generate ATP, such as fatty acid oxidation, while inhibiting anabolic processes that consume ATP. L-carnitine supplementation has been shown to activate AMPK signaling, which in turn can lead to increased expression of genes involved in fatty acid oxidation, such as those encoding for CPT1 and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[15][16] The myristoylation of the AMPK β-subunit has been shown to be important for transducing metabolic stress signals.[14]

Figure 2: Potential role of Myristoyl-L-carnitine in AMPK signaling.

Mechanistic Target of Rapamycin (mTOR) Signaling

The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is tightly linked to nutrient availability.[17] Generally, mTOR is activated under nutrient-rich conditions and promotes anabolic processes. There is evidence of crosstalk between the AMPK and mTOR pathways, where AMPK can inhibit mTOR signaling.[17][18] By promoting fatty acid oxidation and potentially activating AMPK, Myristoyl-L-carnitine could indirectly contribute to the inhibition of mTOR signaling, thereby shifting the cellular metabolic state from anabolic to catabolic.

Figure 3: Indirect influence of Myristoyl-L-carnitine on mTOR signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound in cellular energy metabolism.

Measurement of Cellular Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol outlines the use of the Agilent Seahorse XF Analyzer to measure real-time oxygen consumption, providing insights into mitochondrial respiration.

Materials:

-

Seahorse XF Analyzer (e.g., XFe96 or XF Pro)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine.

-

This compound stock solution

-

Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined density and allow them to adhere overnight.

-

Hydration of Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.

-

Cell Treatment: On the day of the assay, replace the growth medium with pre-warmed assay medium containing the desired concentrations of this compound or vehicle control. Incubate for the desired treatment time (e.g., 1-24 hours) in a non-CO2 37°C incubator.

-

Assay Execution:

-

Load the hydrated sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the appropriate injection ports.

-

Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.

-

The instrument will measure baseline OCR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Data Analysis:

-

Analyze the OCR data using the Seahorse Wave software. Compare the different respiratory parameters between cells treated with this compound and the vehicle control.

References

- 1. Dietary supplementation with L-carnitine elevates intracellular carnitine levels and affects gene expression of SLC25A20 and COX4I1, as well as non-mitochondrial respiration of bovine blood cells during systemic immune challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. ATP production and TCA activity are stimulated by propionyl-L-carnitine in the diabetic rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological targeting of the PI3K/mTOR pathway alters the release of angioregulatory mediators both from primary human acute myeloid leukemia cells and their neighboring stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of L-carnitine on glycogen synthesis and ATP production in cultured hepatocytes of the newborn rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. l-Carnitine Supplementation during In Vitro Maturation and In Vitro Culture Does not Affect the Survival Rates after Vitrification and Warming but Alters Inf-T and ptgs2 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The mitochondrial bioenergetic profile in response to L-Carnitine as a clue for vitality of in vitro produced bovine embryos cultured under serum enriched conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. L-carnitine treatment improves cardiac performance and restores high-energy phosphate pools in cardiomyopathic Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of carnitine palmitoyltransferase I (CPT-Iα) gene expression by the peroxisome proliferator activated receptor gamma coactivator (PGC-1) isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acetyl-L-carnitine supplementation reverses the age-related decline in carnitine palmitoyltransferase 1 (CPT1) activity in interfibrillar mitochondria without changing the L-carnitine content in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. β-Subunit myristoylation is the gatekeeper for initiating metabolic stress sensing by AMP-activated protein kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. esmed.org [esmed.org]

- 16. mdpi.com [mdpi.com]

- 17. A system to identify inhibitors of mTOR signaling using high-resolution growth analysis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeting the mTOR pathway uncouples the efficacy and toxicity of PD-1 blockade in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]

Myristoyl-L-carnitine Chloride and its Interplay with Fatty Acid Oxidation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl-L-carnitine chloride, a long-chain acylcarnitine, is a critical intermediate in the mitochondrial transport of myristic acid for subsequent β-oxidation. While essential for energy metabolism, an accumulation of myristoyl-L-carnitine and other long-chain acylcarnitines can have significant regulatory effects on fatty acid oxidation (FAO) and cellular signaling. This technical guide provides an in-depth analysis of the role of this compound in FAO, focusing on its interaction with key enzymes of the carnitine shuttle. It details experimental protocols for assessing its effects and presents quantitative data on the inhibitory nature of long-chain acylcarnitines. Furthermore, this guide illustrates the downstream signaling consequences of elevated long-chain acylcarnitine levels, offering a comprehensive resource for researchers in metabolism, drug discovery, and related fields.

Introduction to Fatty Acid Oxidation and the Carnitine Shuttle

Fatty acid oxidation is a major metabolic pathway for energy production, particularly in tissues with high energy demands such as the heart and skeletal muscle. Long-chain fatty acids (LCFAs) are the primary substrates for this process. However, LCFAs cannot passively cross the inner mitochondrial membrane to the mitochondrial matrix where β-oxidation occurs. The carnitine shuttle system facilitates the transport of LCFAs into the mitochondria. This process involves three key enzymes:

-

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain acyl-CoAs to their corresponding acylcarnitines.

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of acylcarnitines into the mitochondrial matrix in exchange for free carnitine.

-

Carnitine Palmitoyltransferase II (CPT2): Located on the inner mitochondrial membrane, CPT2 converts the imported acylcarnitines back to acyl-CoAs, which then enter the β-oxidation spiral.

Myristoyl-L-carnitine is the product of the CPT1-catalyzed reaction involving myristoyl-CoA (the activated form of myristic acid, a C14:0 saturated fatty acid).

The Role and Regulatory Effects of this compound

Under normal physiological conditions, myristoyl-L-carnitine is an essential transient molecule. However, in metabolic states characterized by incomplete fatty acid oxidation, such as in certain genetic disorders or insulin (B600854) resistance, long-chain acylcarnitines, including myristoyl-L-carnitine, can accumulate within the cell. This accumulation is not merely a sign of metabolic imbalance but also an active regulator of cellular processes.

Inhibition of Carnitine Palmitoyltransferases

A key regulatory feature of long-chain acylcarnitines is their ability to inhibit the enzymes of the carnitine shuttle, particularly CPT2. This product inhibition serves as a feedback mechanism to prevent the excessive influx of fatty acids into the mitochondria when β-oxidation is impaired.

While specific kinetic data for myristoyl-L-carnitine is limited, studies on other long-chain acylcarnitines, such as palmitoylcarnitine (B157527), provide valuable insights. Palmitoylcarnitine has been shown to inhibit CPT activity, with a more pronounced effect on CPT2.[1] In individuals with CPT deficiency, this inhibitory effect is significantly enhanced, suggesting that the enzyme's conformation in these patients renders it more susceptible to product inhibition.[1]

Table 1: Quantitative Data on the Inhibition of Carnitine Palmitoyltransferase by Acylcarnitines and Acyl-CoAs

| Inhibitor | Enzyme Target | Organism/Tissue | Effect | Quantitative Data | Reference |

| D,L-Palmitoylcarnitine | Total CPT (primarily CPT2) | Human muscle homogenates | Inhibition | 55% inhibition in normal controls; almost complete inhibition in CPT deficient patients | [1] |

| Palmitoyl-CoA | Total CPT | Human muscle homogenates | Inhibition | ~25% inhibition in normal controls; significantly more inhibition in CPT deficient patients | [1] |

| Acetyl-CoA | Total CPT | Human muscle homogenates | Inhibition | ~25% inhibition in normal controls; significantly more inhibition in CPT deficient patients | [1] |

| Perhexiline (B1211775) | CPT1 | Rat cardiac mitochondria | Competitive inhibition vs. palmitoyl-CoA | IC50 = 77 µM | [2] |

| Perhexiline | CPT1 | Rat hepatic mitochondria | Competitive inhibition vs. palmitoyl-CoA | IC50 = 148 µM | [2] |

| Amiodarone (B1667116) | CPT1 | Rat cardiac mitochondria | Inhibition | IC50 = 228 µM | [2] |

Impact on Mitochondrial Respiration

The accumulation of long-chain acylcarnitines can also impact mitochondrial respiration. While low concentrations of L-acetylcarnitine (a short-chain acylcarnitine) can stimulate oxygen consumption, racemic mixtures of DL-acetylcarnitine and DL-carnitine have been shown to inhibit mitochondrial respiration.[3] The inhibitory effects of accumulated long-chain acylcarnitines on CPT2 would lead to a decrease in the supply of acyl-CoAs for β-oxidation, thereby reducing the production of NADH and FADH2 that fuel the electron transport chain and subsequent oxygen consumption.

Signaling Pathways Modulated by Long-Chain Acylcarnitine Accumulation

Emerging evidence indicates that the accumulation of long-chain acylcarnitines, such as myristoylcarnitine (B1233240), can trigger intracellular signaling cascades, particularly those related to cellular stress and inflammation.

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

Studies in C2C12 myotubes have demonstrated that long-chain acylcarnitines, including myristoylcarnitine (C14) and palmitoylcarnitine (C16), can activate key components of the MAPK signaling pathway.[4] This includes the phosphorylation and activation of:

-

p38 MAPK

-

c-Jun N-terminal kinase (JNK)

-

Extracellular signal-regulated kinase (ERK)

This activation occurs in a time- and concentration-dependent manner, suggesting a direct role for these metabolites in initiating cellular stress responses.[4]

Pro-inflammatory Responses

The activation of MAPK pathways by long-chain acylcarnitines can lead to the production and secretion of pro-inflammatory cytokines. For instance, treatment of C2C12 myotubes with palmitoylcarnitine has been shown to increase the secretion of interleukin-6 (IL-6).[4] Furthermore, in macrophage cell lines, myristoylcarnitine stimulates the expression and secretion of pro-inflammatory cytokines and induces the expression of cyclooxygenase-2 (COX-2).[5] These effects appear to be mediated, at least in part, through MyD88-dependent pathways, although the precise upstream receptors are still under investigation.

The accumulation of long-chain acylcarnitines has also been linked to increased intracellular calcium levels, which can further contribute to pro-inflammatory signaling.[4][6]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound on fatty acid oxidation and related enzyme activities.

Measurement of Fatty Acid Oxidation in Intact Cells

This protocol is adapted from methods used to measure the oxidation of radiolabeled fatty acids in cultured cells or isolated primary cells.[7]

Materials:

-

Cell culture medium (e.g., DMEM)

-

Bovine serum albumin (BSA), fatty acid-free

-

This compound

-

[1-14C]Palmitic acid or other 14C-labeled long-chain fatty acid

-

Scintillation vials and scintillation fluid

-

Perchloric acid (HClO4)

-

Scintillation counter

Procedure:

-

Cell Preparation: Plate cells in multi-well plates and grow to desired confluency.

-

Substrate Preparation: Prepare a stock solution of the 14C-labeled fatty acid complexed to BSA in serum-free medium.

-

Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control in serum-free medium for a specified time.

-

Initiation of Oxidation: Add the 14C-labeled fatty acid-BSA complex to the cells and incubate at 37°C for a defined period (e.g., 1-2 hours).

-

Termination of Reaction: Stop the reaction by adding a final concentration of 0.5 M perchloric acid to each well.

-

Collection of 14CO2: If measuring complete oxidation, trap the released 14CO2 using a filter paper soaked in a trapping agent (e.g., NaOH or hyamine hydroxide) placed in a sealed system above the well.

-

Measurement of Acid-Soluble Metabolites (ASMs): For incomplete oxidation, collect the acidified medium and centrifuge to pellet cell debris. The supernatant contains the 14C-labeled ASMs (e.g., acetyl-CoA).

-

Quantification: Transfer the trapping agent or a sample of the supernatant to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Normalization: Normalize the radioactive counts to the total protein content of the cells in each well.

Carnitine Palmitoyltransferase (CPT) Activity Assay

This assay measures the activity of CPT1 and CPT2 in isolated mitochondria or tissue homogenates. The principle is to measure the formation of radiolabeled acylcarnitine from radiolabeled carnitine and an acyl-CoA substrate.

Materials:

-

Isolation buffer (e.g., containing sucrose, Tris-HCl, and EDTA)

-

Assay buffer (e.g., containing Tris-HCl, EDTA, and BSA)

-

L-[3H]Carnitine

-

Palmitoyl-CoA (or other long-chain acyl-CoA)

-

This compound (as a potential inhibitor)

-

Malonyl-CoA (as a specific inhibitor of CPT1)

-

Perchloric acid

-

Butanol

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from cells or tissues by differential centrifugation.

-

Assay Setup: In a reaction tube, combine the assay buffer, isolated mitochondria (or homogenate), and varying concentrations of this compound.

-

Measurement of Total CPT Activity:

-

Initiate the reaction by adding L-[3H]Carnitine and palmitoyl-CoA.

-

Incubate at 37°C for a defined time.

-

Stop the reaction with perchloric acid.

-

-

Measurement of CPT2 Activity:

-

Pre-incubate the mitochondrial preparation with malonyl-CoA to inhibit CPT1.

-

Follow the same procedure as for total CPT activity. CPT1 activity can be calculated by subtracting CPT2 activity from the total CPT activity.

-

-

Extraction of Acylcarnitine: Add butanol to the reaction mixture to extract the radiolabeled palmitoylcarnitine. Vortex and centrifuge to separate the phases.

-

Quantification: Transfer an aliquot of the butanol (upper) phase to a scintillation vial with scintillation fluid and measure the radioactivity.

-

Calculation: Calculate the enzyme activity based on the amount of radiolabeled product formed per unit time per milligram of protein.

Visualizations

Diagram 1: The Carnitine Shuttle and Fatty Acid β-Oxidation

References

- 1. Inhibition of carnitine palmitoyltransferase in normal human skeletal muscle and in muscle of patients with carnitine palmitoyltransferase deficiency by long- and short-chain acylcarnitine and acyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by perhexiline and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of carnitine and acetylcarnitine isomers on mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acylcarnitines activate proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Accumulation of Palmitoylcarnitine and Its Effect on Pro-Inflammatory Pathways and Calcium Influx in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of CPT2 exacerbates cardiac dysfunction and inflammation in experimental endotoxaemia - PMC [pmc.ncbi.nlm.nih.gov]

The Mitochondrial Nexus: Elucidating the Mechanism of Action of Myristoyl-L-carnitine Chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl-L-carnitine, a long-chain acylcarnitine, is an endogenous metabolite crucial for cellular energy metabolism. Its primary role involves the transport of myristic acid, a 14-carbon saturated fatty acid, into the mitochondrial matrix for subsequent β-oxidation. This guide provides a comprehensive technical overview of the putative mechanism of action of Myristoyl-L-carnitine chloride within the mitochondria. Drawing upon the established roles of L-carnitine and other long-chain acylcarnitines, this document details its interaction with the carnitine shuttle, its impact on mitochondrial bioenergetics, and its potential roles in modulating mitochondrial membrane potential, reactive oxygen species (ROS) production, and the induction of the mitochondrial permeability transition. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting mitochondrial function.

Introduction

Mitochondria are central to cellular bioenergetics, producing the bulk of cellular ATP through oxidative phosphorylation. The transport of fatty acids across the impermeable inner mitochondrial membrane is a rate-limiting step in their metabolism and is critically dependent on the carnitine shuttle system.[1] L-carnitine and its acylated derivatives, known as acylcarnitines, are key players in this process.[2] Myristoyl-L-carnitine is the ester of L-carnitine and myristic acid.[3] While specific research on this compound is limited, its mechanism of action can be inferred from the well-characterized functions of other long-chain acylcarnitines. This guide will explore these mechanisms in detail.

The Carnitine Shuttle and the Role of Myristoyl-L-carnitine

The entry of long-chain fatty acids like myristic acid into the mitochondrial matrix is facilitated by the carnitine shuttle, which consists of three key enzymes and a translocase.

-

Carnitine Palmitoyltransferase I (CPT I): Located on the outer mitochondrial membrane, CPT I catalyzes the transfer of the myristoyl group from Myristoyl-CoA to L-carnitine, forming Myristoyl-L-carnitine.[1] This is a critical regulatory point for fatty acid oxidation.

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of Myristoyl-L-carnitine from the intermembrane space into the mitochondrial matrix in exchange for a free L-carnitine molecule.[1]

-

Carnitine Palmitoyltransferase II (CPT II): Situated on the matrix side of the inner mitochondrial membrane, CPT II reverses the reaction of CPT I, transferring the myristoyl group from Myristoyl-L-carnitine to coenzyme A to reform Myristoyl-CoA within the matrix.[1] The liberated L-carnitine is then transported back to the intermembrane space by CACT.

The Myristoyl-CoA generated in the matrix can then enter the β-oxidation spiral to produce acetyl-CoA, which subsequently fuels the Krebs cycle and oxidative phosphorylation.

References

An In-Depth Technical Guide to the Biochemical Properties of Myristoyl-L-carnitine Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl-L-carnitine chloride, a long-chain acylcarnitine, is a critical intermediate in cellular energy metabolism. This document provides a comprehensive overview of its biochemical properties, its role in fatty acid oxidation, and its implications in health and disease. Detailed experimental protocols for its quantification and the assessment of its effects on mitochondrial function are provided, alongside an exploration of its interaction with key signaling pathways. This guide is intended to serve as a technical resource for researchers and professionals in the fields of biochemistry, drug development, and metabolic disease research.

Core Biochemical and Physical Properties

This compound is the ester of L-carnitine and myristic acid. As a long-chain acylcarnitine, its primary role is to facilitate the transport of myristic acid, a 14-carbon saturated fatty acid, across the inner mitochondrial membrane for subsequent β-oxidation.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Synonyms | L-Myristoylcarnitine chloride, Tetradecanoyl-L-carnitine chloride, CAR 14:0, C14:0 Carnitine | [1][3][4] |

| CAS Number | 173686-73-2 | [1][4] |

| Molecular Formula | C₂₁H₄₂ClNO₄ | [4][5] |

| Molecular Weight | 408.02 g/mol | [3][5][] |

| Appearance | White to off-white solid/powder | [4][] |

| Solubility | Slightly soluble in water and methanol. Soluble to 25 mM in water. | [1][7] |

| Storage | Store at -20°C | [1][7] |

| Purity | Typically ≥97% (HPLC) or ≥98% | [1][][7] |

Biological Role and Significance

Myristoyl-L-carnitine is an essential molecule in the carnitine shuttle system, which is responsible for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix.[2] This process is a rate-limiting step in fatty acid oxidation.

The Carnitine Shuttle and Fatty Acid Oxidation

The transport of myristic acid into the mitochondria involves a series of enzymatic reactions:

-

Activation of Myristic Acid: In the cytoplasm, myristic acid is first activated to myristoyl-CoA by acyl-CoA synthetase.

-

Formation of Myristoyl-L-carnitine: On the outer mitochondrial membrane, carnitine palmitoyltransferase I (CPT1) catalyzes the transfer of the myristoyl group from myristoyl-CoA to L-carnitine, forming myristoyl-L-carnitine.[8]

-

Translocation: Myristoyl-L-carnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).[9][10]

-

Conversion back to Myristoyl-CoA: In the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) converts myristoyl-L-carnitine back to myristoyl-CoA and free L-carnitine.[8]

-

β-Oxidation: Myristoyl-CoA then enters the β-oxidation spiral to produce acetyl-CoA, which subsequently fuels the citric acid cycle and oxidative phosphorylation to generate ATP.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Myristoyl-L-carnitine Hydrochloride | C21H42ClNO4 | CID 121235234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rndsystems.com [rndsystems.com]

- 8. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 9. Carnitine Inborn Errors of Metabolism [mdpi.com]

- 10. researchgate.net [researchgate.net]

Myristoyl-L-carnitine Chloride: A Core Biomarker in Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Myristoyl-L-carnitine chloride, also known as C14:0 carnitine, is a long-chain acylcarnitine, an ester of L-carnitine and myristic acid.[1] It is a naturally occurring metabolite essential for the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production.[2] As an intermediate in lipid metabolism, its concentration in biological fluids and tissues reflects the state of fatty acid oxidation.[3] Consequently, abnormal levels of Myristoyl-L-carnitine are implicated in various inherited and acquired metabolic disorders, making it a crucial biomarker for disease diagnosis, prognosis, and monitoring.[4][5][] This guide provides a comprehensive overview of Myristoyl-L-carnitine's role in metabolic pathways, its association with disease states, and the methodologies for its quantification.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Formal Name | (2R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxotetradecyl)oxy]-1-propanaminium, monochloride | [1] |

| Synonyms | CAR 14:0, C14:0 Carnitine, L-Myristoylcarnitine, Tetradecanoyl-L-carnitine | [1] |

| CAS Number | 173686-73-2 | [1] |

| Molecular Formula | C21H42NO4 • Cl | [1][7] |

| Formula Weight | 408.0 g/mol | [1][7] |

| Purity | ≥97-98% | [1][3][7] |

| Solubility | Slightly soluble in water and methanol | [1] |

| Storage | -20°C | [1][7] |

The Role of Myristoyl-L-carnitine in Mitochondrial Fatty Acid β-Oxidation

L-carnitine and its acyl esters are central to cellular energy metabolism. They facilitate the transport of long-chain fatty acids (LCFAs), which cannot passively diffuse across the inner mitochondrial membrane, into the mitochondria for energy production via β-oxidation.[8][9] This transport mechanism is known as the carnitine shuttle.

The process begins in the cytoplasm where LCFAs are activated to their acyl-CoA esters (e.g., Myristoyl-CoA) by acyl-CoA synthetases. The carnitine palmitoyltransferase (CPT) system, comprising CPT1 on the outer mitochondrial membrane and CPT2 on the inner mitochondrial membrane, then mediates their transport. CPT1 converts the long-chain acyl-CoA to its corresponding acylcarnitine, such as Myristoyl-L-carnitine. This molecule is then translocated across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Once inside the mitochondrial matrix, CPT2 converts the acylcarnitine back to its acyl-CoA form, releasing free L-carnitine, which is shuttled back to the cytoplasm.[10][11] The regenerated Myristoyl-CoA can then enter the β-oxidation spiral to produce acetyl-CoA, which fuels the Krebs cycle for ATP generation.[2]

Myristoyl-L-carnitine as a Biomarker in Metabolic Disorders

Disruptions in the fatty acid oxidation pathway lead to the accumulation of specific acylcarnitine intermediates. Elevated levels of Myristoyl-L-carnitine are a hallmark of several metabolic conditions, particularly those involving impaired long-chain fatty acid metabolism.

Inherited Metabolic Disorders (Inborn Errors of Metabolism)

Myristoyl-L-carnitine is a key diagnostic marker for certain inborn errors of metabolism, especially long-chain fatty acid oxidation disorders (LC-FAODs).[5][]

-

Carnitine Palmitoyltransferase II (CPT II) Deficiency: This is the most common inherited disorder of lipid metabolism affecting skeletal muscle.[10][12] A defect in the CPT2 enzyme prevents the conversion of long-chain acylcarnitines back to acyl-CoAs within the mitochondria.[11][13][14] This leads to a characteristic accumulation of long-chain acylcarnitines, including Myristoyl-L-carnitine (C14), in plasma and tissues. CPT II deficiency has several clinical presentations, ranging from a lethal neonatal form to a milder, adult-onset myopathic form characterized by exercise-induced muscle pain and myoglobinuria.[12][13]

-

Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency: In VLCAD deficiency, the first step of mitochondrial β-oxidation for long-chain fatty acids is impaired. This also results in the buildup of upstream metabolites, leading to elevated plasma concentrations of C14:1, C14:2, and Myristoyl-L-carnitine (C14:0).[5]

Acquired Metabolic Disorders

Beyond rare genetic diseases, altered Myristoyl-L-carnitine levels are associated with more common, complex metabolic conditions.

-

Insulin (B600854) Resistance and Type 2 Diabetes: In states of insulin resistance, peripheral tissues exhibit mitochondrial dysfunction and an overload of fatty acids, leading to incomplete β-oxidation.[15] This results in an accumulation of acylcarnitines, including Myristoyl-L-carnitine.[2] These accumulated lipid intermediates are thought to contribute to lipotoxicity, impair insulin signaling, and exacerbate insulin resistance.[15] L-carnitine supplementation has been studied for its potential to improve insulin sensitivity and glycemic control by enhancing fatty acid oxidation and reducing the buildup of these metabolites.[16][17][18]

-

Cardiovascular Disease (CVD): The heart relies heavily on fatty acid oxidation for energy.[8] Mitochondrial dysfunction and the resulting accumulation of acylcarnitines are linked to various cardiovascular pathologies, including heart failure and ischemia-reperfusion injury.[8] While L-carnitine itself can have cardioprotective effects, the accumulation of specific long-chain acylcarnitines may have detrimental effects on cardiac function.

-

End-Stage Renal Disease (ESRD): Patients with ESRD often exhibit carnitine deficiency and altered acylcarnitine profiles.[19][20] Plasma levels of Myristoyl-L-carnitine have been found to be increased in patients with end-stage renal disease, potentially due to impaired renal clearance and altered fatty acid metabolism.[1]

-

Chronic Fatigue Syndrome (CFS): In contrast to the above conditions, some studies have reported decreased plasma levels of Myristoyl-L-carnitine in patients with chronic fatigue syndrome.[1] This may suggest a potential deficiency in carnitine or impaired activity of CPT1.[1]

Table 2: this compound Levels in Various Metabolic Disorders

| Disorder | Change in Myristoyl-L-carnitine Level | Pathophysiological Rationale | Key References |

| CPT II Deficiency | Increased | Block in converting acylcarnitines to acyl-CoAs in mitochondria. | [10][12][13] |

| VLCAD Deficiency | Increased | Impairment in the first step of long-chain fatty acid β-oxidation. | [5] |

| Insulin Resistance / T2D | Increased | Incomplete fatty acid oxidation due to mitochondrial overload. | [2][15] |

| Cardiovascular Disease | Increased | Mitochondrial dysfunction and impaired cardiac energy metabolism. | [8] |

| End-Stage Renal Disease | Increased | Altered carnitine homeostasis and reduced renal clearance. | [1][19] |

| Chronic Fatigue Syndrome | Decreased | Potential CPT1 impairment or carnitine deficiency. | [1] |

Experimental Protocols for Quantification

The gold standard for the accurate quantification of Myristoyl-L-carnitine and other acylcarnitines in biological samples (e.g., plasma, dried blood spots) is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC).[21][22][23] This method offers high sensitivity, specificity, and high-throughput capabilities.[21][24]

Detailed Methodology: LC-MS/MS Quantification of Myristoyl-L-carnitine

This protocol is a representative example for the targeted quantification of Myristoyl-L-carnitine in plasma.

1. Sample Preparation (Protein Precipitation & Extraction):

-

Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of ice-cold acetonitrile (B52724) containing a known concentration of a deuterated internal standard (e.g., Myristoyl-L-carnitine-d3).[25] The internal standard is crucial for accurate quantification, correcting for matrix effects and variations in sample processing and instrument response.[23]

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

2. Liquid Chromatography (LC) Separation:

-

Column: A hydrophilic interaction chromatography (HILIC) column is often used to retain and separate polar compounds like acylcarnitines.[23] Alternatively, a C8 or C18 reversed-phase column can be used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient might start at a high percentage of Mobile Phase B, gradually decreasing to elute the compounds of interest.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

3. Tandem Mass Spectrometry (MS/MS) Detection:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM). This mode provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte.[26]

-

Precursor Ion (Q1): For Myristoyl-L-carnitine, the protonated molecule [M+H]+ has an m/z of 372.3.[27]

-

Product Ion (Q3): A characteristic product ion for all carnitine esters results from the neutral loss of trimethylamine (B31210) ((CH3)3N) and fragmentation of the ester bond, yielding a product ion at m/z 85.0.[27]

-

MRM Transition for Myristoyl-L-carnitine: 372.3 → 85.0.

-

MRM Transition for Internal Standard (Myristoyl-L-carnitine-d3): 375.3 → 85.0.

-

Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and compared to a standard curve prepared with known concentrations of Myristoyl-L-carnitine to determine its concentration in the sample.

Conclusion and Future Perspectives

This compound is a pivotal intermediate in lipid metabolism, and its quantification serves as a powerful tool in the study of metabolic disorders. As a biomarker, it is well-established for the diagnosis of inherited fatty acid oxidation disorders like CPT II deficiency. Furthermore, its association with prevalent conditions such as insulin resistance, type 2 diabetes, and cardiovascular disease highlights its potential for broader clinical and research applications. The continued refinement of analytical techniques, particularly high-throughput LC-MS/MS-based metabolomics, will further elucidate the complex roles of Myristoyl-L-carnitine and other acylcarnitines in metabolic dysregulation. For drug development professionals, monitoring Myristoyl-L-carnitine levels can provide valuable insights into the mechanism of action and efficacy of therapeutic agents targeting mitochondrial function and fatty acid metabolism. Future research should focus on establishing standardized clinical reference ranges and exploring its utility in personalized medicine and as a predictive biomarker for metabolic disease risk.

References

- 1. caymanchem.com [caymanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. rndsystems.com [rndsystems.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. biorxiv.org [biorxiv.org]

- 7. biocompare.com [biocompare.com]

- 8. ovid.com [ovid.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Carnitine Palmitoyltransferase Deficiency | Cedars-Sinai [cedars-sinai.org]

- 12. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Carnitine palmitoyltransferase II deficiency - Wikipedia [en.wikipedia.org]

- 14. metabolicsupportuk.org [metabolicsupportuk.org]

- 15. diabetesjournals.org [diabetesjournals.org]

- 16. The effects of L-carnitine supplementation on glycemic control: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The effect of L-carnitine supplementation on insulin resistance, sex hormone-binding globulin and lipid profile in overweight/obese women with polycystic ovary syndrome: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Carnitine supplementation improves insulin sensitivity and skeletal muscle acetylcarnitine formation in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Analytical Methods for Quantitative Plasma Carnitine Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. bevital.no [bevital.no]

- 24. researchgate.net [researchgate.net]

- 25. Myristoyl-L-carnitine-d3 (chloride)|Cas# 1334532-25-0 [glpbio.cn]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Myristoylcarnitine | C21H41NO4 | CID 6426854 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Metabolic Machinery: A Technical Guide to the Physiological Effects of Myristoyl-L-carnitine Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl-L-carnitine chloride, a long-chain acylcarnitine, is a critical intermediate in cellular energy metabolism. Its primary physiological role is the transport of myristic acid, a 14-carbon saturated fatty acid, across the inner mitochondrial membrane, a rate-limiting step in fatty acid β-oxidation. This document provides a comprehensive technical overview of the physiological effects of this compound, with a focus on its mechanism of action, its interplay with cellular signaling pathways, and the experimental methodologies used for its investigation. Quantitative data from studies on related carnitine compounds are presented to illustrate the potential physiological impacts. This guide is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic and metabolic implications of this molecule.

Introduction

L-carnitine and its esters are essential for the metabolism of fatty acids, which are a primary energy source for tissues such as the heart and skeletal muscle. Myristoyl-L-carnitine is formed when myristoyl-CoA is esterified to L-carnitine, a reaction catalyzed by carnitine palmitoyltransferase 1 (CPT1). This conversion allows for the transport of the myristoyl group into the mitochondrial matrix for subsequent β-oxidation and ATP production. Dysregulation of myristoyl-L-carnitine levels has been associated with various metabolic disorders. For instance, elevated plasma levels are observed in patients with end-stage renal disease, while decreased levels have been noted in individuals with chronic fatigue syndrome[1]. This highlights the importance of understanding its physiological roles and the cellular mechanisms it influences.

Mechanism of Action: The Carnitine Shuttle

The primary and most well-understood function of Myristoyl-L-carnitine is its role in the carnitine shuttle system, which facilitates the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix.

-

Step 1: Esterification: In the outer mitochondrial membrane, carnitine palmitoyltransferase 1 (CPT1) catalyzes the transfer of the myristoyl group from myristoyl-CoA to L-carnitine, forming Myristoyl-L-carnitine.

-

Step 2: Translocation: Myristoyl-L-carnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).

-

Step 3: Re-esterification: Within the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2) transfers the myristoyl group from Myristoyl-L-carnitine back to coenzyme A, reforming myristoyl-CoA.

-

Step 4: β-oxidation: The regenerated myristoyl-CoA can then enter the β-oxidation pathway to produce acetyl-CoA, which subsequently enters the Krebs cycle for ATP production.

Physiological Effects and Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, studies on L-carnitine and its acetyl ester provide valuable insights into the potential dose-dependent physiological effects.

Enhancement of Mitochondrial Function

Supplementation with carnitine compounds has been shown to enhance mitochondrial function, a critical factor for cellular health and energy production.

| Compound | Cell Line | Concentration Range | Observed Effect | Reference |

| L-carnitine hydrochloride | SH-SY-5Y (human neuroblastoma) & 1321N1 (human astrocytoma) | 100 nM - 100 µM | Significant increase in mitochondrial function | [2][3] |

| Acetyl-L-carnitine | Perfused liver from old rats | 1.5% (w/v) in drinking water for 1 month | Restoration of age-dependent decline in oxygen consumption | [4] |

Modulation of Enzyme Activity

Carnitine supplementation can influence the activity of key enzymes in fatty acid metabolism, such as CPT1.

| Compound | Tissue | Condition | Observed Effect on CPT1 Activity | Reference |

| Acetyl-L-carnitine | Heart interfibrillar mitochondria from old rats | Aging | Restored the 28% age-related loss of CPT1 activity | [5] |

Interplay with Cellular Signaling Pathways

Myristoyl-L-carnitine and related carnitine compounds are not merely metabolic intermediates; they also interact with key cellular signaling pathways, particularly the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors.

PPARα Signaling

PPARα is a master regulator of lipid metabolism, and its activation leads to the upregulation of genes involved in fatty acid oxidation. There is a clear link between carnitine homeostasis and PPARα signaling.

-

PPARα Activation and Carnitine Homeostasis: Activation of PPARα has been shown to increase the expression of genes involved in carnitine biosynthesis and uptake, thereby enhancing the cellular capacity for fatty acid oxidation.[6][7]

-

L-carnitine and PPARα Expression: L-carnitine has been observed to attenuate the downregulation of PPARα and its target genes, such as CPT1 and Acyl-CoA Oxidase (ACOX), under conditions of oxidative stress.[8]

Experimental Protocols

Investigating the physiological effects of this compound requires specific and robust experimental methodologies. The following sections detail key protocols.

Measurement of Plasma Acylcarnitine Levels

Objective: To quantify the concentration of Myristoyl-L-carnitine and other acylcarnitines in plasma.

Methodology: HPLC-Tandem Mass Spectrometry

-

Sample Preparation:

-

Collect blood in EDTA-containing tubes and centrifuge to separate plasma.

-

Deproteinize plasma samples by adding a precipitating agent (e.g., methanol (B129727) or acetonitrile) and centrifuge to pellet proteins.

-

Transfer the supernatant to a new tube and dry under a stream of nitrogen.

-

-

Derivatization (Optional but common for improved sensitivity):

-

Reconstitute the dried extract in a derivatizing agent (e.g., butanolic HCl) and incubate to form butyl esters of the acylcarnitines.

-

Dry the derivatized sample.

-

-

LC-MS/MS Analysis:

-

Reconstitute the sample in the mobile phase.

-

Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Use a suitable column (e.g., C8 or C18) to separate the acylcarnitines.

-

Detect and quantify the different acylcarnitine species based on their specific mass-to-charge ratios and fragmentation patterns.

-

-

Quantification:

-

Use a calibration curve generated from standards of known concentrations of Myristoyl-L-carnitine and other acylcarnitines to determine the concentrations in the plasma samples.

-

CPT1 Activity Assay

Objective: To measure the activity of Carnitine Palmitoyltransferase 1 in isolated mitochondria or tissue homogenates.

Methodology: Spectrophotometric Assay

-

Mitochondrial Isolation:

-

Homogenize tissue (e.g., liver, heart) in an ice-cold isolation buffer.

-

Perform differential centrifugation to isolate the mitochondrial fraction.

-

-

Assay Reaction:

-

Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), DTNB (Ellman's reagent), and the isolated mitochondria.

-

Initiate the reaction by adding the substrates: L-carnitine and myristoyl-CoA.

-

-

Measurement:

-

CPT1 activity results in the release of Coenzyme A (CoA-SH).

-

The free sulfhydryl group of CoA-SH reacts with DTNB to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which absorbs light at 412 nm.

-

Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

-

Calculation:

-

Calculate the rate of TNB formation using its molar extinction coefficient to determine the CPT1 activity (expressed as nmol/min/mg protein).

-

Conclusion

This compound is a pivotal molecule in cellular energy metabolism, primarily facilitating the mitochondrial uptake of myristic acid for β-oxidation. Its physiological effects are intrinsically linked to mitochondrial function and are modulated by cellular signaling pathways, most notably the PPARα network. While direct quantitative data on this compound remains an area for further investigation, studies on related carnitine compounds provide a strong basis for its potential to enhance mitochondrial respiration and modulate key metabolic enzyme activities. The experimental protocols detailed herein offer a robust framework for researchers and drug development professionals to further elucidate the specific roles and therapeutic potential of this important acylcarnitine.

References

- 1. caymanchem.com [caymanchem.com]

- 2. L-carnitine exposure and mitochondrial function in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acetyl-L-carnitine treatment stimulates oxygen consumption and biosynthetic function in perfused liver of young and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetyl-L-carnitine supplementation reverses the age-related decline in carnitine palmitoyltransferase 1 (CPT1) activity in interfibrillar mitochondria without changing the L-carnitine content in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PPAR alpha-activation results in enhanced carnitine biosynthesis and OCTN2-mediated hepatic carnitine accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of pharmacological PPARalpha activators on carnitine homeostasis in proliferating and non-proliferating species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of L-carnitine against oxidative stress in human hepatocytes: involvement of peroxisome proliferator-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

Myristoyl-L-carnitine Chloride: A Core Component in the Investigation of Inborn Errors of Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Myristoyl-L-carnitine chloride, a long-chain acylcarnitine, has emerged as a crucial molecule in the study and diagnosis of inborn errors of metabolism, particularly fatty acid oxidation disorders. Its accumulation or deficiency in biological fluids serves as a key biomarker for identifying enzymatic defects within the mitochondrial fatty acid β-oxidation pathway. This technical guide provides a comprehensive overview of the role of this compound, detailing its biochemical significance, analytical methodologies for its quantification, and its application in understanding and diagnosing these complex genetic conditions.

Biochemical Significance of Myristoyl-L-carnitine

L-carnitine and its acyl esters are essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs.[1][2] This process, known as the carnitine shuttle, involves three key enzymes: Carnitine Palmitoyltransferase I (CPT1), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase II (CPT2).[3][4]

Myristoyl-L-carnitine is an intermediate in this pathway, formed from the esterification of L-carnitine with myristic acid (a C14:0 fatty acid). Inborn errors of metabolism affecting the carnitine shuttle or subsequent steps in β-oxidation can lead to the accumulation of specific acylcarnitines. For instance, a deficiency in CPT2, the enzyme responsible for converting long-chain acylcarnitines back to their acyl-CoA derivatives inside the mitochondria, results in the buildup of long-chain acylcarnitines, including Myristoyl-L-carnitine, in the plasma and their excretion in urine.[2][3][5][6][7][8]

Quantitative Data Presentation

The analysis of acylcarnitine profiles, particularly the quantification of species like Myristoyl-L-carnitine, is a cornerstone of newborn screening and diagnostic testing for fatty acid oxidation disorders.[1][9] While specific concentrations can vary between laboratories and patient populations, the following tables summarize representative quantitative data found in the literature.

Table 1: Plasma Acylcarnitine Concentrations in CPT2 Deficiency

| Analyte | CPT2 Deficient Patients (µmol/L) | Healthy Controls (µmol/L) | Reference |

| Myristoylcarnitine (C14:0) | Elevated (specific values not consistently reported) | Normal Range | [5][6] |

| Palmitoylcarnitine (C16:0) | Significantly Elevated | Normal Range | [6][7][10] |

| Stearoylcarnitine (C18:1) | Significantly Elevated | Normal Range | [6][7][10] |

| (C16:0 + C18:1) / C2 Ratio | Markedly Increased | Normal Range | [6][10] |

| C14:0 / C3 Ratio | Increased | Normal Range | [11][12] |

Note: While the elevation of C16 and C18 acylcarnitines is the most cited diagnostic marker for CPT2 deficiency, elevated levels of C12 to C18 acylcarnitines are characteristic of the disorder.[3][5]

Experimental Protocols

Quantification of Myristoyl-L-carnitine by Tandem Mass Spectrometry (MS/MS)

The gold standard for acylcarnitine analysis is flow injection analysis or liquid chromatography coupled with tandem mass spectrometry (FIA-MS/MS or LC-MS/MS).[1][13][14]

Sample Preparation (from Dried Blood Spots - DBS): [9][12]

-

A 3-mm disk is punched from the dried blood spot into a well of a 96-well microplate.

-

An extraction solution containing a mixture of stable isotope-labeled internal standards (including a deuterated analog of Myristoyl-L-carnitine) in a methanol-based solvent is added to each well.

-

The plate is agitated for a specified time (e.g., 30 minutes) to allow for the extraction of acylcarnitines.

-

The supernatant is transferred to a new plate.

-

For derivatization (optional but common), a reagent such as butanolic-HCl is added, and the plate is incubated to form butyl esters of the acylcarnitines. This step improves chromatographic separation and detection sensitivity.[14]

-

The solvent is evaporated under a stream of nitrogen, and the residue is reconstituted in the mobile phase for injection into the MS/MS system.

LC-MS/MS Parameters:

-

Liquid Chromatography (LC): A C8 or C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid or other modifiers, is commonly employed.

-

Mass Spectrometry (MS): The instrument is operated in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for Myristoyl-L-carnitine butyl ester is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (typically m/z 85, corresponding to the carnitine backbone) is monitored in the third quadrupole.

CPT2 Enzyme Activity Assay

Enzyme activity assays are crucial for confirming a diagnosis of CPT2 deficiency.[5][10] This can be performed on various tissues, including muscle biopsies, cultured fibroblasts, or lymphocytes.[10][15]

Principle: The assay measures the conversion of a labeled long-chain acylcarnitine substrate (like Myristoyl-L-carnitine) to its corresponding acyl-CoA in the presence of Coenzyme A.

General Protocol (using radiolabeled substrate): [5]

-

Sample Preparation: Isolate mitochondria from the patient's cells (e.g., fibroblasts or lymphocytes).

-

Reaction Mixture: Prepare a reaction buffer containing Coenzyme A and a radiolabeled substrate such as [³H]Palmitoyl-L-carnitine. While Palmitoyl-L-carnitine is commonly used, Myristoyl-L-carnitine can also serve as a substrate.

-

Enzyme Reaction: Initiate the reaction by adding the mitochondrial preparation to the reaction mixture and incubate at 37°C.

-

Separation: After a defined time, stop the reaction and separate the radiolabeled acyl-CoA product from the unreacted acylcarnitine substrate using chromatographic techniques (e.g., HPLC).

-

Quantification: Quantify the amount of radiolabeled acyl-CoA formed using a scintillation counter. The enzyme activity is then calculated based on the rate of product formation.

Note: Non-radioactive methods using LC-MS/MS to detect the formation of Myristoyl-CoA are also being developed and offer a safer and potentially more sensitive alternative.[10][15]

Visualizations: Pathways and Workflows

Caption: The Carnitine Shuttle Pathway for Myristic Acid.

Caption: Diagnostic Workflow for CPT2 Deficiency.

Caption: Potential Influence of Myristoyl-L-carnitine on PPARα Signaling.

Role in Drug Development and Future Perspectives

A deeper understanding of the role of Myristoyl-L-carnitine and other acylcarnitines in the pathophysiology of inborn errors of metabolism is crucial for the development of novel therapeutic strategies.

-

Biomarker for Clinical Trials: Myristoyl-L-carnitine levels can serve as a quantitative biomarker to assess the efficacy of therapeutic interventions aimed at improving fatty acid oxidation.

-

Target for Therapy: Strategies to reduce the accumulation of toxic long-chain acylcarnitines are a key focus of research. This includes dietary modifications (low-fat, high-carbohydrate diets), supplementation with L-carnitine to replenish free carnitine stores, and the development of drugs that can enhance residual enzyme activity or bypass the metabolic block.[16][17]

-

Understanding Pathophysiology: Studying the downstream effects of elevated Myristoyl-L-carnitine, such as its potential influence on cellular signaling pathways like PPARα, can provide insights into the mechanisms of cellular damage in these disorders and reveal new therapeutic targets.[18][19][20]

References

- 1. Diagnosis of inborn errors of metabolism from blood spots by acylcarnitines and amino acids profiling using automated electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carnitine palmitoyltransferase II deficiency: MedlinePlus Genetics [medlineplus.gov]

- 3. mdpi.com [mdpi.com]

- 4. Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Importance of acylcarnitine profile analysis for disorders of lipid metabolism in adolescent patients with recurrent rhabdomyolysis: Report of two cases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Carnitine Palmitoyltransferase II (CPT2) Deficiency in a Patient With Recurrent Rhabdomyolysis: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of total and free carnitine in human plasma by hydrophilic interaction liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Implementation of a fast method for the measurement of carnitine palmitoyltransferase 2 activity in lymphocytes by tandem mass spectrometry as confirmation for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Newborn Screening with (C16 + C18:1)/C2 and C14/C3 for Carnitine Palmitoyltransferase II Deficiency throughout Japan Has Revealed C12/C0 as an Index of Higher Sensitivity and Specificity | MDPI [mdpi.com]

- 13. Measurement of Plasma/Serum Acylcarnitines Using Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 14. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Carnitine palmitoyltransferase II deficiency: successful anaplerotic diet therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Combined therapy with PPARalpha agonist and L-carnitine rescues lipotoxic cardiomyopathy due to systemic carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Impairment of PPAR α and the Fatty Acid Oxidation Pathway Aggravates Renal Fibrosis during Aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Core Functions of Long-Chain Acylcarnitines: A Focus on Myristoyl-L-carnitine chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain acylcarnitines (LCACs), such as myristoyl-L-carnitine chloride, are pivotal intermediates in cellular energy metabolism, primarily known for their essential role in the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation. Beyond this canonical function, emerging evidence indicates that the accumulation of LCACs, a hallmark of metabolic dysregulation in conditions like cardiovascular disease, type 2 diabetes, and inborn errors of metabolism, can trigger a cascade of cellular events. These include the induction of inflammatory signaling pathways, mitochondrial dysfunction, and apoptosis. This technical guide provides a comprehensive overview of the core functions of LCACs, with a specific focus on this compound, summarizing key quantitative data, detailing experimental protocols for their study, and visualizing the intricate signaling pathways they modulate.

Core Function: The Carnitine Shuttle and Fatty Acid Oxidation

The primary and most well-understood function of long-chain acylcarnitines is their role as transport molecules for long-chain fatty acids (LCFAs) across the inner mitochondrial membrane, a process known as the carnitine shuttle.[1][2] LCFAs, which are major substrates for energy production in tissues such as the heart and skeletal muscle, are activated to their coenzyme A (CoA) esters in the cytoplasm.[3] However, these long-chain acyl-CoAs cannot passively cross the inner mitochondrial membrane.

The carnitine shuttle overcomes this barrier through a series of enzymatic steps:

-

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transfer of the long-chain acyl group from acyl-CoA to L-carnitine, forming a long-chain acylcarnitine.[4][5] This is the rate-limiting step of fatty acid oxidation.[3]

-

Carnitine-Acylcarnitine Translocase (CACT): The newly formed acylcarnitine is then transported across the inner mitochondrial membrane into the mitochondrial matrix by CACT in exchange for a molecule of free L-carnitine.[3]

-

Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 converts the long-chain acylcarnitine back to a long-chain acyl-CoA and free L-carnitine.[4][6]

Once inside the mitochondrial matrix, the long-chain acyl-CoA can enter the β-oxidation spiral to generate acetyl-CoA, which then fuels the tricarboxylic acid (TCA) cycle and oxidative phosphorylation to produce ATP.[1]

References

- 1. bevital.no [bevital.no]

- 2. L-carnitine stimulation of mitochondrial oxidative phosphorylation rate in isolated rat skeletal muscle mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. msacl.org [msacl.org]

- 5. This compound | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

Myristoyl-L-Carnitine Chloride and Its Impact on Cell Membrane Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoyl-L-carnitine chloride, a long-chain acylcarnitine, is an endogenous metabolite involved in the transport of myristic acid into the mitochondria for β-oxidation.[1][2] While its primary role is in cellular energy metabolism, emerging research suggests that fluctuations in the levels of long-chain acylcarnitines can have significant biological effects, including the modulation of cell membrane properties and signaling pathways.[3][4] This technical guide provides an in-depth analysis of the current understanding of how Myristoyl-L-carnitine and related long-chain acylcarnitines impact cell membrane permeability, drawing on available experimental data and outlining key methodologies for future research.

It is important to note that direct research on the specific effects of this compound on plasma membrane permeability is limited. Therefore, this guide synthesizes findings from studies on Myristoyl-L-carnitine and other long-chain acylcarnitines, such as palmitoylcarnitine (B157527), to provide a comprehensive overview of their potential mechanisms of action.

Quantitative Data on the Effects of Long-Chain Acylcarnitines on Cell Permeability

The following table summarizes quantitative data from studies on long-chain acylcarnitines and their effects on cell permeability and related biological markers.

| Compound | Cell Type | Concentration | Parameter Measured | Observed Effect | Reference |

| L-C16 Carnitine | C2C12 myotubes | ≥25 µM | IL-6 Production | 4.1- to 31.4-fold increase | [3] |

| L-C16 Carnitine | C2C12 myotubes | >40 µM | Adenylate Kinase (AK) Release | Increased release after 6 hours | [3] |

| Palmitoylcarnitine | Human erythrocytes | 100 µM | Membrane Fluidity (Order Parameter S) | Altered membrane fluidity | [5] |

| L-C14 Carnitine | RAW 264.7 macrophages | 25 µM | Phosphorylation of ERK and JNK | Time-dependent increase | [4] |

| Palmitoyl-CoA | S49 lymphoma cells | 10 µM | Carnitine Membrane Binding | Increased from 506 to 8690 pmol/mg protein | [6] |

| L-carnitine | Rat cortical neurons (OGD model) | 10 µM & 100 µM | LDH Leakage | Significantly decreased | [7] |

Mechanisms of Action on Cell Membrane Permeability

The interaction of Myristoyl-L-carnitine and other long-chain acylcarnitines with the cell membrane is complex and appears to be concentration-dependent. At physiological concentrations, these molecules are primarily involved in metabolic processes. However, at elevated concentrations, as may occur in certain pathological states, they can directly and indirectly influence membrane permeability.

Direct Membrane Disruption

At higher concentrations, long-chain acylcarnitines are thought to increase cell membrane permeability through direct physical disruption.[3] This is likely due to their amphiphilic nature, with a charged carnitine headgroup and a long hydrophobic acyl chain. This structure allows them to insert into the lipid bilayer, and at sufficient concentrations, they can act as surfactants, disrupting the packing of phospholipids (B1166683) and leading to membrane leakage.[8] However, studies on model membranes with up to 25 mol% myristoyl carnitine did not show gross disruption of the bilayer, suggesting that the effects might be more subtle than creating large pores.[9]

Alteration of Membrane Fluidity

Long-chain acylcarnitines can alter the physical properties of the cell membrane, including its fluidity.[5] Changes in membrane fluidity can, in turn, affect the function of embedded proteins, such as ion channels and transporters, which could indirectly alter membrane permeability. For instance, palmitoylcarnitine has been shown to alter the membrane fluidity of human erythrocytes.[5]

Activation of Pro-inflammatory Signaling Pathways

Myristoyl-L-carnitine (L-C14 carnitine) has been demonstrated to activate pro-inflammatory signaling pathways in immune cells, such as macrophages.[4] This activation can lead to the production of cytokines and other inflammatory mediators, which can then act in an autocrine or paracrine manner to increase the permeability of cell membranes. The activation of pathways involving c-Jun NH2-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) has been observed.[4]

Induction of Intracellular Calcium Flux

Some long-chain acylcarnitines have been shown to cause a rapid increase in intracellular calcium levels.[3] While the increase in cell permeability appears to be calcium-independent, the elevated intracellular calcium can trigger a variety of downstream signaling cascades that could have secondary effects on membrane integrity and cellular function.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on cell membrane permeability.

Lactate (B86563) Dehydrogenase (LDH) Release Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium, which is an indicator of compromised plasma membrane integrity.[10]

Protocol:

-

Cell Seeding: Plate cells (e.g., C2C12 myotubes, hepatocytes) in a 96-well plate at a density that will result in a confluent monolayer.

-

Treatment: Once confluent, replace the culture medium with a fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). Include a positive control for maximum LDH release (e.g., 1% Triton X-100).

-

Incubation: Incubate the plate for a defined period (e.g., 6, 12, 24 hours) at 37°C in a humidified incubator.

-

Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.

-

LDH Reaction: In a separate 96-well plate, mix the collected supernatant with an LDH assay reagent mixture (containing lactate, NAD+, and a tetrazolium salt).

-

Measurement: Incubate the reaction plate in the dark at room temperature for 30 minutes. Measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Calculate the percentage of LDH release for each treatment relative to the positive control.

Membrane Fluidity Assay using Laurdan

This method uses the fluorescent probe Laurdan to assess changes in membrane fluidity by measuring shifts in its emission spectrum, which are dependent on the lipid packing of the membrane.[11][12]

Protocol:

-

Cell Preparation: Grow cells to confluency on glass coverslips.

-

Laurdan Staining: Incubate the cells with a solution of Laurdan (e.g., 5 µM) in a serum-free medium for 30-60 minutes at 37°C.

-

Washing: Wash the cells with a phosphate-buffered saline (PBS) to remove excess Laurdan.

-

Treatment: Treat the stained cells with different concentrations of this compound.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at two emission wavelengths (e.g., 440 nm and 490 nm) using a fluorescence spectrophotometer or a microscope equipped with a suitable filter set.

-

GP Calculation: Calculate the Generalized Polarization (GP) value using the formula: GP = (I_440 - I_490) / (I_440 + I_490). An increase in GP indicates a decrease in membrane fluidity.

Conclusion

This compound and other long-chain acylcarnitines are emerging as important bioactive molecules that can influence cell membrane permeability. While direct evidence for Myristoyl-L-carnitine's effect on the plasma membrane is still developing, data from related compounds suggest a concentration-dependent mechanism involving direct membrane insertion, alteration of membrane fluidity, and activation of intracellular signaling pathways. For drug development professionals, understanding these potential off-target effects is crucial, especially when developing therapies that may alter fatty acid metabolism. For researchers and scientists, the methodologies outlined in this guide provide a framework for further investigating the precise molecular interactions between this compound and the cell membrane, which will be critical for elucidating its full physiological and pathological roles.

References

- 1. Cholesterol stimulates the cellular uptake of L-carnitine by the carnitine/organic cation transporter novel 2 (OCTN2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylcarnitine increases membrane cytoskeletal protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]